コレステリルベヘネート

概要

説明

科学的研究の応用

Chemistry: Cholesteryl Behenate is used as a standard in electrospray ionization tandem mass spectrometry for the analysis of cholesteryl esters and cholesterol .

Biology: It is studied for its role in lipid metabolism and its association with low-density lipoprotein (LDL) particles .

Medicine: Research on Cholesteryl Behenate contributes to understanding atherosclerosis and other cardiovascular diseases, as it is involved in the formation of atherosclerotic plaques .

Industry: Cholesteryl Behenate is used in the formulation of cosmetics and pharmaceuticals due to its emollient properties .

作用機序

コレステリルベヘネートは、低密度リポタンパク質(LDL)粒子の中性コアに関連付けられています。 これらのLDL粒子はリソソームによって取り込まれ、そこでコレステリルベヘネートが加水分解されてコレステロールが放出されます . 放出されたコレステロールは、その後、細胞によって膜合成やその他の代謝プロセスに使用されます .

類似化合物の比較

類似化合物:

- コレステリルオレエート

- コレステリルリノレエート

- コレステリルアラキドネート

- コレステリルミリスチート

- コレステリルパルミテート

独自性: コレステリルベヘネートは、その長鎖脂肪酸(ベヘン酸)成分が、物理的性質と生物学的相互作用に影響を与えるため、独特です . 他のコレステリルエステルと比較して、融点が高く、溶解度特性が異なります .

生化学分析

Biochemical Properties

Cholesteryl behenate interacts with various biomolecules in the body. It is a part of the lipid-transfer protein family, playing a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters (CEs) and triglycerides (TGs) between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .

Cellular Effects

Cholesteryl behenate has a profound impact on cellular processes. It is associated with the neutral core of low-density lipoprotein (LDL). Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters . This process influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of cholesteryl behenate involves its interaction with various biomolecules. It binds with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution . It also influences enzyme activity, such as the inhibition or activation of certain enzymes, and brings about changes in gene expression.

Metabolic Pathways

Cholesteryl behenate is involved in several metabolic pathways. It plays a key role in the regulation of plasma cholesterol levels by transferring cholesteryl esters among lipoproteins

Transport and Distribution

Cholesteryl behenate is transported and distributed within cells and tissues. It interacts with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .

準備方法

合成経路と反応条件: コレステリルベヘネートは、コレステロールとベヘン酸のエステル化によって合成できます。 この反応は、通常、硫酸またはp-トルエンスルホン酸などの触媒を、還流条件下で使用して行われます . 反応混合物は、その後、再結晶またはクロマトグラフィーによって精製して純粋な化合物を得ます .

工業的生産方法: 工業環境では、コレステリルベヘネートの製造には、大規模なエステル化プロセスが関与する可能性があります。 これらのプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フローリアクターと高度な精製技術が使用されます .

化学反応の分析

反応の種類: コレステリルベヘネートは、主に加水分解反応を起こします。 酸または酵素的方法によって加水分解されて、コレステロールとベヘン酸が生成されます .

一般的な試薬と条件:

加水分解: 塩酸または硫酸を用いた酸性加水分解。

酵素的加水分解: コレステリルエステル加水分解酵素などの酵素を使用します.

主な生成物:

加水分解: コレステロールとベヘン酸.

科学研究への応用

化学: コレステリルベヘネートは、コレステリルエステルおよびコレステロールの分析のためのエレクトロスプレーイオン化タンデム質量分析における標準として使用されます .

生物学: 脂質代謝における役割と、低密度リポタンパク質(LDL)粒子との関連性が研究されています .

医学: コレステリルベヘネートの研究は、動脈硬化症やその他の心血管疾患の理解に貢献しています。これは、動脈硬化プラークの形成に関与しているためです .

類似化合物との比較

- Cholesteryl Oleate

- Cholesteryl Linoleate

- Cholesteryl Arachidonate

- Cholesteryl Myristate

- Cholesteryl Palmitate

Uniqueness: Cholesteryl Behenate is unique due to its long-chain fatty acid (behenic acid) component, which influences its physical properties and biological interactions . Compared to other cholesteryl esters, it has a higher melting point and different solubility characteristics .

特性

IUPAC Name |

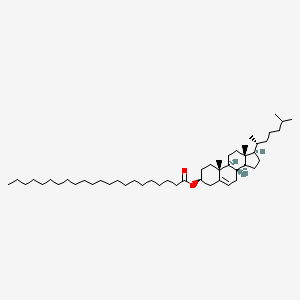

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOQXYUYHINMOC-FTAWAYKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210508 | |

| Record name | Cholesteryl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61510-09-6 | |

| Record name | Cholesteryl behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61510-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesteryl behenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061510096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl behenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLESTERYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H15EQJ092L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

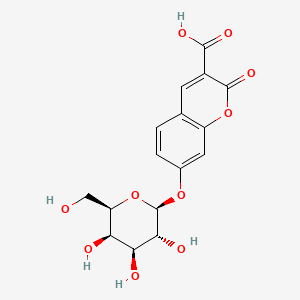

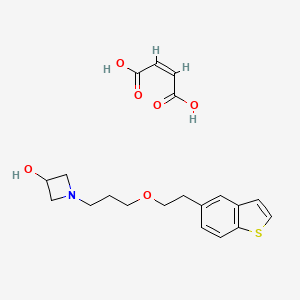

![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)

![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate](/img/structure/B1663429.png)